1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is an organic compound with the molecular formula C14H21NO2 and a CAS number of 32599-04-5. This compound is classified as a triple reuptake inhibitor, affecting the transporters for serotonin, norepinephrine, and dopamine in the brain. Its unique ability to interact with multiple neurotransmitter systems positions it as a promising candidate for further research and therapeutic applications.
The synthesis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol typically involves a two-step process:
Industrial production may involve scaling these methods up, incorporating purification techniques such as recrystallization or chromatography to ensure high purity and yield of the final product. The use of various reagents and catalysts can also be optimized to enhance reaction efficiency.
The molecular structure of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol features a piperidine ring attached to a propanol chain that also includes a phenoxy group. The structural formula can be represented as follows:
This structure allows for multiple functional interactions within biological systems, particularly due to its ability to engage with neurotransmitter transporters.
The molecular weight of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is approximately 235.33 g/mol. It possesses a boiling point of about 386.5 °C at standard atmospheric pressure and has a flash point of 187.5 °C, indicating its stability under normal handling conditions .
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol can undergo various chemical transformations:
These reactions are facilitated by specific conditions such as acidic or basic catalysts and controlled temperatures to optimize yields.
The primary mechanism of action for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol involves its role as a triple reuptake inhibitor. By binding to serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT), this compound inhibits their reuptake into presynaptic neurons. This inhibition leads to increased synaptic concentrations of these neurotransmitters, enhancing their availability and activity in neural pathways associated with mood regulation and cognitive function .
The biochemical pathways affected by this compound include serotonergic, noradrenergic, and dopaminergic systems, which are crucial in various neuropsychiatric disorders. The increased neurotransmitter levels can influence various cellular functions, including signaling pathways and gene expression.
1-Pheoxy-3-(piperidin-1-yl)propan-2-ol exhibits several notable physical properties:
The compound demonstrates significant reactivity due to its functional groups, allowing it to participate in various chemical reactions while maintaining structural integrity under appropriate conditions.
In scientific research, 1-Pheoxy-3-(piperidin-1-yl)propan-2-ol is being explored for its potential therapeutic applications in treating mood disorders such as depression and anxiety due to its mechanism as a triple reuptake inhibitor. Its ability to modulate neurotransmitter levels makes it a candidate for further studies aimed at understanding its efficacy in clinical settings .
Additionally, ongoing research may uncover new applications in other areas such as neuropharmacology and drug development, given its unique structural properties and interactions within biological systems .
The molecular architecture of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol (CAS 259475, C₁₄H₂₁NO₂) features three critical elements: a phenoxy group offering aromatic interaction potential, a piperidine moiety enabling basicity and hydrogen bonding, and a central propan-2-ol linker providing stereogenic complexity and conformational flexibility [1]. The chiral center at the propan-2-ol carbon (C2) governs three-dimensional orientation, critically influencing pharmacophore positioning and target binding.
Synthetic routes to this scaffold prioritize enantiocontrol at the C2 alcohol center. Two dominant strategies emerge:
Catalytic Asymmetric Hydrogenation: Pyridine precursors undergo stereoselective reduction using transition metal catalysts. Iridium complexes with chiral P,N-ligands achieve high enantiomeric excess (ee >90%) in hydrogenating 2-substituted pyridinium salts, yielding enantiomerically enriched piperidine intermediates. Ruthenium and cobalt heterogeneous catalysts (e.g., Co/TiO₂ nanoparticles) enable acid-free hydrogenation in water, enhancing sustainability while maintaining diastereoselectivity for multi-substituted derivatives [3]. Palladium-catalyzed hydrogenations demonstrate superior tolerance for fluorinated pyridines, accessing valuable fluoropiperidine analogs while preserving stereochemistry [3].
Epoxide Ring-Opening: Nucleophilic attack on 1,2-epoxy-3-phenoxypropane by piperidine constitutes a direct, single-step route. While efficient, classical conditions often yield racemic mixtures. Enantioselective variants employ chiral catalysts or resolved glycidyl ethers. Kinetic resolution using lipases or chiral amine catalysts can subsequently enrich enantiopurity [5].
Table 1: Stereoselective Synthesis Methods for 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol Derivatives
Method | Key Catalyst/Reagent | Stereochemical Outcome | Yield Range | Key Advantage |
---|---|---|---|---|
Ir-Catalyzed Hydrogenation | Ir(I)/P,N-Ligand Complex | >90% ee (enantiopure) | 60-85% | High enantioselectivity |
Pd-Catalyzed Hydrogenation | Pd/C or Pd(OAc)₂/PPh₃ | cis-diastereomers (cis:trans >9:1) | 70-92% | Tolerance for fluorinated substrates |
Epoxide Ring-Opening | Piperidine, base (Et₃N) | Racemic | 75-95% | High yield, operational simplicity |
Resolved Epoxide Opening | (S)- or (R)-Glycidyl derivatives | Enantiopure (>99% ee) | 50-78% | Guaranteed absolute stereochemistry |
The C2 stereochemistry profoundly influences biological activity, exemplified by studies on structurally analogous phenoxy-propan-2-ol pharmacophores:
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Analogous phenoxy-3-piperazin-1-yl-propan-2-ol derivatives demonstrate enantiomer-dependent PTP1B inhibition. Compound 4a (specific stereochemistry unreported) exhibited 31.58% inhibition at 100 μM, while diastereomer 5b achieved 35.90%. Docking studies attributed this differential activity to the enantiomer-specific capacity to form hydrogen bonds with Arg221 within the PTP1B active site [2]. This suggests that for the piperidine analog, specific (e.g., S-) enantiomers likely exhibit superior PTP1B engagement.
GPCR Interactions: Although direct data for this specific piperidine compound is limited within the provided results, the patent literature surrounding structurally similar 8-[3-amino-piperidin-1-yl]-xanthines highlights the critical role of the 3-amino-piperidine stereochemistry for potent and selective binding to targets like the GLP-1 receptor [4]. This underscores a general principle where chiral centers within the piperidine ring or the propanol linker dictate target specificity and affinity. Racemic mixtures often show reduced overall potency due to the inactive or antagonistic enantiomer diluting the effect of the active enantiomer.
Table 2: Isomer-Specific Biological Activity in Phenoxy-Propan-2-ol Derivatives
Compound/System | Biological Target | Activity Racemic Mix | Activity Enantiomer (Specific) | Structural Determinant |
---|---|---|---|---|
Analog 4a [2] | PTP1B | ~15-20% Inhibition* | 31.58% Inhibition (Unspecified) | H-bond to Arg221 |
Analog 5b [2] | PTP1B | ~15-20% Inhibition* | 35.90% Inhibition (Unspecified) | H-bond to Arg221 |
8-[3-amino-piperidin-1-yl]Xanthines [4] | GLP-1 Receptor | Low nM IC₅₀ (Mix Active) | Sub-nM IC₅₀ (Specific 3R or 3S) | 3-amino-piperidine configuration |
Assumed based on typical racemic dilution |
The O-CH₂-CH(OH)-CH₂-N chain adopts low-energy conformations crucial for optimal pharmacophore presentation:
Preferred Rotamers: Computational (DFT) and spectroscopic (NMR) analyses indicate a dominance of gauche conformations around the C1-C2 and C2-C3 bonds. The gauche effect, stabilized by hyperconjugation and dipole minimization, positions the phenoxy oxygen and piperidine nitrogen proximally, potentially facilitating intramolecular interactions or pre-organizing the molecule for target binding [8]. The energy difference between gauche and anti conformers typically ranges between 0.5 - 1.5 kcal/mol, allowing significant conformational flexibility at physiological temperatures.
Influence of Piperidine Protonation: Protonation of the piperidine nitrogen (pKa ~10.5) significantly alters conformational preferences. The charged ammonium group enhances electrostatic interactions with the phenoxy oxygen or the C2 hydroxyl, favoring folded conformations where the distance between N⁺ and O (phenoxy or OH) decreases. This shift impacts solvation, membrane permeability, and molecular recognition [3] [8].
Comparative Analysis with Pyrrolidine Analog: Replacing piperidine with pyrrolidine (1-phenoxy-3-pyrrolidin-1-ylpropan-2-ol, CAS 71947-10-9) reduces ring size and alters nitrogen geometry. The reduced flexibility and different N-inversion dynamics of pyrrolidine constrain linker conformations, leading to a ~0.5 Å average decrease in O(phenoxy)-N(amine) distance compared to the piperidine analog [8]. This subtle change can significantly impact binding to sterically sensitive targets.
Table 3: Conformational Parameters of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol and Analogs
Parameter | Piperidine Derivative (Neutral) | Piperidine Derivative (Protonated) | Pyrrolidine Analog [8] |
---|---|---|---|
Dominant C1-C2/C2-C3 Rotamers | gauche-gauche | gauche-anti / anti-gauche | gauche-gauche |
Avg. O(phenoxy)-N(amine) Dist. | 4.5 - 5.5 Å | 3.8 - 4.8 Å | 4.0 - 5.0 Å |
N-Inversion Barrier | ~6 kcal/mol | >25 kcal/mol | ~5 kcal/mol |
TPSA (Calculated) | 32.7 Ų | ~32.7 Ų (cationic counterion) | 32.7 Ų |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: